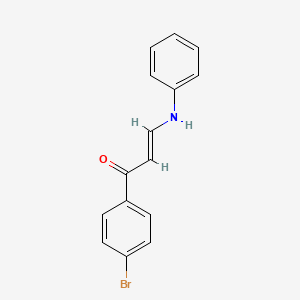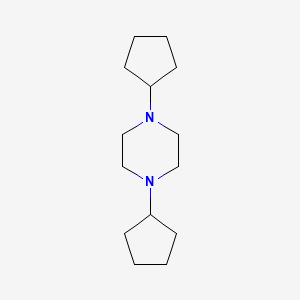![molecular formula C14H12N6O2S2 B10877337 N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)
N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound featuring a pyridyl group, a triazole ring, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Attachment of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.
Incorporation of the Thiophene Moiety: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Final Assembly: The final compound is assembled by linking the triazole and thiophene moieties through a sulfanylacetyl linkage, often using a thiol reagent and an acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridyl group, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong bases or acids are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and altered pyridyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its electronic properties make it a candidate for use in organic electronics and sensor technologies.
Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- N’~2~-(2-{[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE
- N’~2~-(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE
Uniqueness
N’~2~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is unique due to the specific positioning of the pyridyl group, which can significantly influence its binding affinity and specificity towards biological targets. This positional isomerism can lead to differences in biological activity and pharmacokinetics compared to its analogs.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Fórmula molecular |
C14H12N6O2S2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N'-[2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C14H12N6O2S2/c21-11(17-19-13(22)10-4-2-6-23-10)8-24-14-16-12(18-20-14)9-3-1-5-15-7-9/h1-7H,8H2,(H,17,21)(H,19,22)(H,16,18,20) |
Clave InChI |
MXQHCWWBEWGXCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NNC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-3-(2-methylpropyl)-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10877259.png)
![4-({(1Z)-1-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10877260.png)
![3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10877272.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877278.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877289.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10877290.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B10877292.png)
![1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877299.png)
![4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10877303.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10877313.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10877327.png)
![4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10877328.png)

